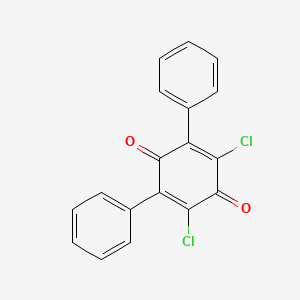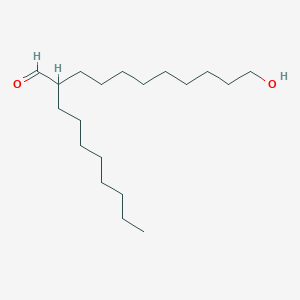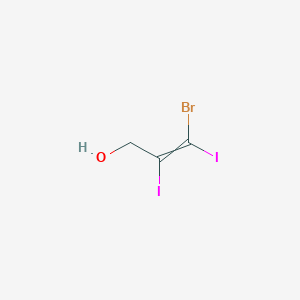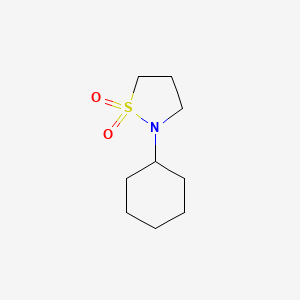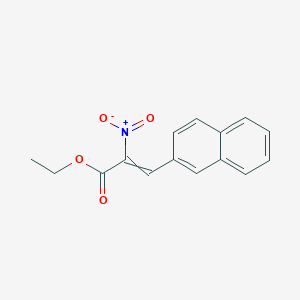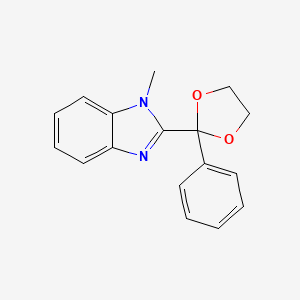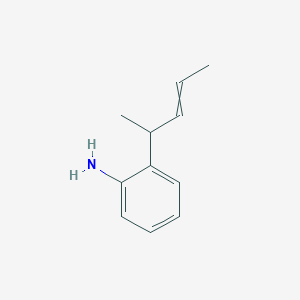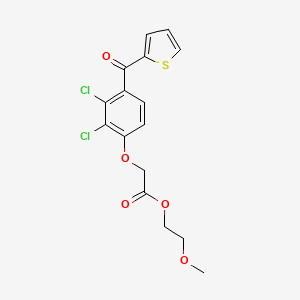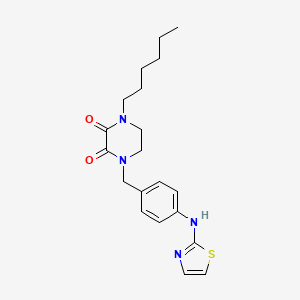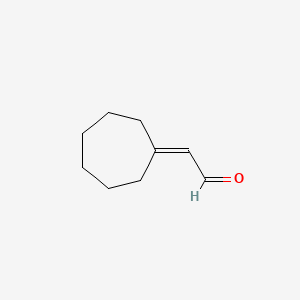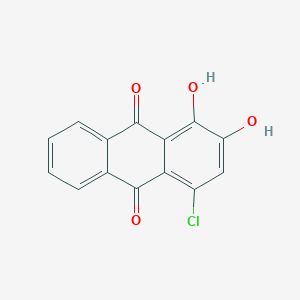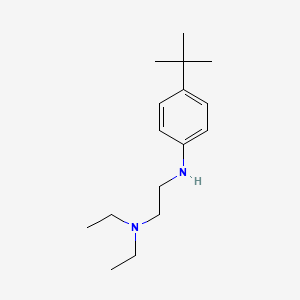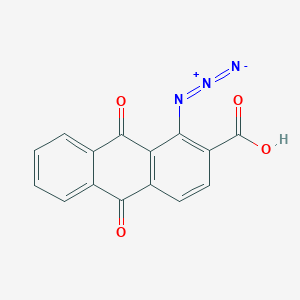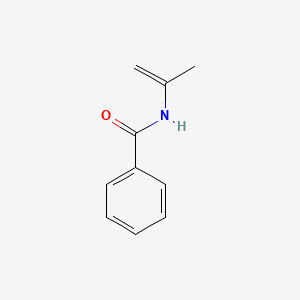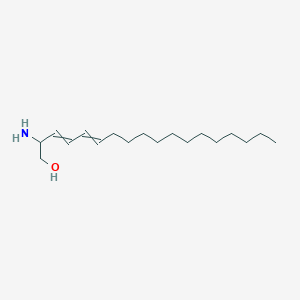
2-Aminooctadeca-3,5-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminooctadeca-3,5-dien-1-OL is an organic compound with the molecular formula C18H35NO It is characterized by the presence of an amino group (-NH2) and two double bonds in its long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctadeca-3,5-dien-1-OL typically involves multi-step organic reactions. One common method involves the use of propargyl alcohol and diisopropylamine in the presence of copper iodide (CuI) and paraformaldehyde. The reaction mixture is heated to reflux for 24 hours, followed by cooling and extraction with diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminooctadeca-3,5-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Aminooctadeca-3,5-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Aminooctadeca-3,5-dien-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s activity and properties.
Comparación Con Compuestos Similares
2-Aminooctadeca-3,5-dien-1-OL can be compared with other similar compounds such as:
2-Amino-3,14-octadecadien-1-ol: Similar structure but with different positions of double bonds.
2-Amino-3,5-octadecadien-1-ol: Similar structure but with different stereochemistry.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of an amino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74070-73-8 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
2-aminooctadeca-3,5-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h13-16,18,20H,2-12,17,19H2,1H3 |
Clave InChI |
YWJKMMURCWZLDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CC=CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


